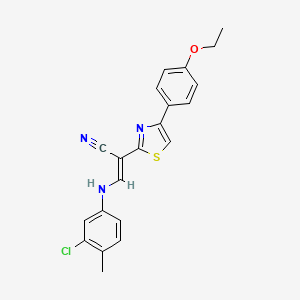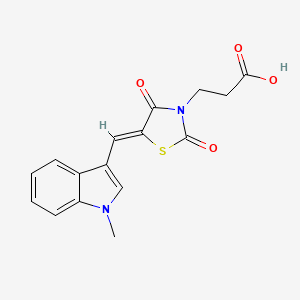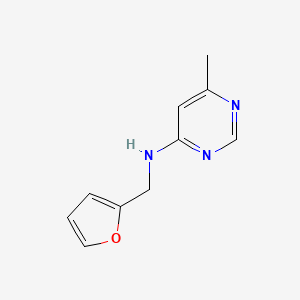
(E)-2-(4-acetylpiperazin-1-yl)-5-(4-isopropoxybenzylidene)thiazol-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-(4-acetylpiperazin-1-yl)-5-(4-isopropoxybenzylidene)thiazol-4(5H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is a thiazolone derivative and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of (E)-2-(4-acetylpiperazin-1-yl)-5-(4-isopropoxybenzylidene)thiazol-4(5H)-one is not fully understood. However, it has been suggested that the compound exerts its anticancer activity by inducing apoptosis in cancer cells. The compound has also been reported to inhibit the proliferation of cancer cells by arresting the cell cycle at the G0/G1 phase.
Biochemical and Physiological Effects:
(E)-2-(4-acetylpiperazin-1-yl)-5-(4-isopropoxybenzylidene)thiazol-4(5H)-one has been shown to have several biochemical and physiological effects. The compound has been reported to induce DNA damage in cancer cells, which leads to apoptosis. The compound has also been shown to inhibit the activity of various enzymes, including topoisomerase II, which is involved in DNA replication.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (E)-2-(4-acetylpiperazin-1-yl)-5-(4-isopropoxybenzylidene)thiazol-4(5H)-one is its potent anticancer activity. The compound has been shown to be effective against various types of cancer cells, including breast, lung, and colon cancer cells. However, one of the limitations of the compound is its low solubility in water, which makes it difficult to use in some experiments.
Orientations Futures
There are several future directions for research on (E)-2-(4-acetylpiperazin-1-yl)-5-(4-isopropoxybenzylidene)thiazol-4(5H)-one. One of the most significant areas of research is the development of more efficient synthesis methods for the compound. Researchers are also exploring the potential of the compound as a drug candidate for the treatment of various diseases, including cancer, microbial infections, and viral infections. Additionally, researchers are investigating the mechanism of action of the compound to gain a better understanding of its biological activity.
Méthodes De Synthèse
The synthesis of (E)-2-(4-acetylpiperazin-1-yl)-5-(4-isopropoxybenzylidene)thiazol-4(5H)-one has been reported by various researchers using different methods. One of the most common methods involves the reaction of 4-isopropoxybenzaldehyde with 2-amino-2-methyl-1-propanol to form the corresponding imine. The imine is then reacted with thioacetamide in the presence of a catalyst to yield (E)-2-(4-acetylpiperazin-1-yl)-5-(4-isopropoxybenzylidene)thiazol-4(5H)-one.
Applications De Recherche Scientifique
(E)-2-(4-acetylpiperazin-1-yl)-5-(4-isopropoxybenzylidene)thiazol-4(5H)-one has potential applications in various fields of scientific research. One of the most significant applications is in the field of medicinal chemistry, where the compound has been shown to exhibit potent anticancer activity. The compound has also been reported to possess antimicrobial, antifungal, and antiviral activities.
Propriétés
IUPAC Name |
(5E)-2-(4-acetylpiperazin-1-yl)-5-[(4-propan-2-yloxyphenyl)methylidene]-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-13(2)25-16-6-4-15(5-7-16)12-17-18(24)20-19(26-17)22-10-8-21(9-11-22)14(3)23/h4-7,12-13H,8-11H2,1-3H3/b17-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGDOTPAYIKQQNY-SFQUDFHCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCN(CC3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=CC=C(C=C1)/C=C/2\C(=O)N=C(S2)N3CCN(CC3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(4-acetylpiperazin-1-yl)-5-(4-isopropoxybenzylidene)thiazol-4(5H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-4-(Dimethylamino)-n-[4-(hydroxymethyl)phenyl]-2-butenamide hydrochloride](/img/structure/B2976354.png)


![N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2976359.png)
![8-(2-methoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)




![N-[[3-Fluoro-5-(trifluoromethyl)phenyl]methyl]-N-methylbut-2-ynamide](/img/structure/B2976372.png)
![4-[(3,4-Dichlorophenyl)methyl]-4-fluoropiperidine hydrochloride](/img/structure/B2976374.png)
![Propan-2-yl 5-[(2,2-dimethylpropanoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2976375.png)